molecular formula C18H19Cl2N3O3S B3446537 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B3446537
M. Wt: 428.3 g/mol
InChI Key: YRAUVDAHAFUMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white solid that is used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. They are involved in a wide range of physiological processes, including sleep, pain, inflammation, and cardiovascular function.
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a selective antagonist of the adenosine A1 receptor, which is predominantly expressed in the brain. It has been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and cognition. 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has also been used to investigate the role of adenosine A1 receptors in the pathophysiology of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP. By blocking the adenosine A1 receptor, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide increases the activity of adenylate cyclase and enhances the intracellular levels of cyclic AMP. This leads to a range of physiological effects, including increased wakefulness, reduced pain, and improved cognitive function.
Biochemical and Physiological Effects
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various animal models. In rats, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been shown to increase wakefulness and reduce the duration of sleep. In mice, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been shown to reduce pain sensitivity and improve cognitive function. 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions. However, there are some limitations to its use in lab experiments. 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has a relatively short half-life, which means that it needs to be administered frequently to maintain its pharmacological effects. It is also relatively insoluble in water, which can make it difficult to dissolve in physiological buffers.

Future Directions

There are several future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide and adenosine receptors. One area of research is the role of adenosine receptors in the regulation of inflammation and immune function. Adenosine receptors have been shown to play a role in the regulation of immune cell function and cytokine production, and there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in inflammatory diseases.
Another area of research is the role of adenosine receptors in the regulation of cardiovascular function. Adenosine receptors have been shown to play a role in the regulation of blood pressure, heart rate, and vascular tone, and there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in cardiovascular diseases.
Conclusion
In conclusion, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a selective antagonist of the adenosine A1 receptor that is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. Its pharmacological effects are mediated by the selective blockade of the adenosine A1 receptor, which leads to a range of biochemical and physiological effects. Despite its limitations, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a valuable tool for studying adenosine receptors, and there are several future directions for research in this area.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S/c19-15-1-2-16(20)17(11-15)27(25,26)23-9-5-14(6-10-23)18(24)22-12-13-3-7-21-8-4-13/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUVDAHAFUMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-benzenesulfonyl)-piperidine-4-carboxylic acid (pyridin-4-ylmethyl)-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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